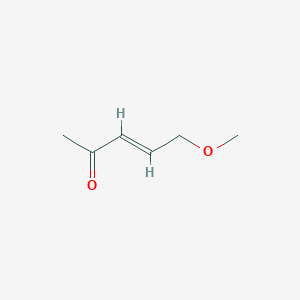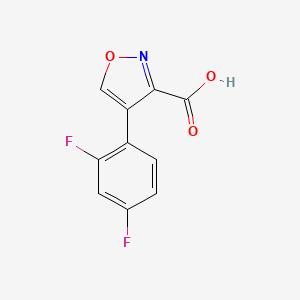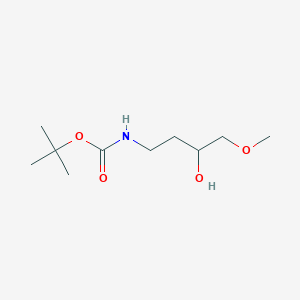![molecular formula C14H24N2O3 B13544670 Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-oxo-2,9-diazaspiro[55]undecane-2-carboxylate is a heterocyclic compound that features a spiro structure, which is characterized by two rings sharing a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate with sodium hydride in tetrahydrofuran and N,N-dimethylformamide at room temperature. This is followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide, with the reaction mixture being stirred at 45°C for 18 hours . The reaction is then quenched with water and the product is extracted and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of features provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C14H24N2O3 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-11(17)8-14(10-16)4-6-15-7-5-14/h15H,4-10H2,1-3H3 |
Clave InChI |
FAMUAGIOUGIVPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


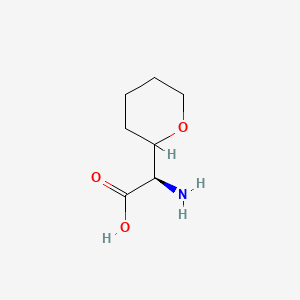
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
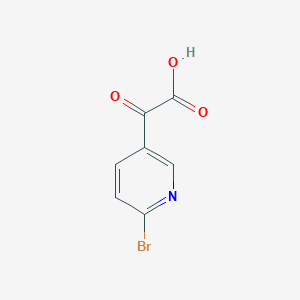
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
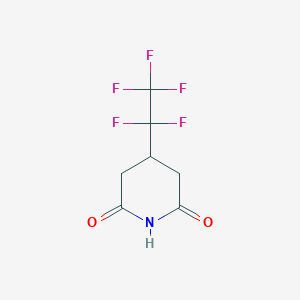
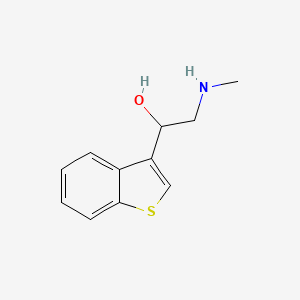
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
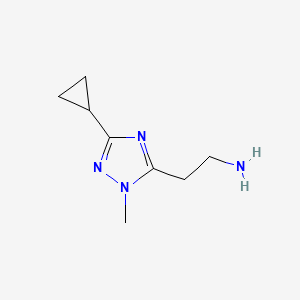

![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
